molecular formula C8H12N2O6 B2539521 ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate CAS No. 1071717-39-9

ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate

Cat. No.: B2539521
CAS No.: 1071717-39-9
M. Wt: 232.192
InChI Key: JOKAFWIZKBQVAS-UHFFFAOYSA-N
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Description

Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is an organic compound with the molecular formula C9H15NO5. It is a colorless to pale yellow liquid with a faint odor and is soluble in both water and organic solvents. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of hydrazine and amide intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of peptides and proteins.

    Biology: It is used in the formation of hydrazine and amide intermediates, which are important in various biological processes.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate involves its interaction with molecular targets and pathways in the body. It acts as a reagent in the formation of hydrazine and amide intermediates, which are involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate include:

Uniqueness

Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is unique due to its specific structure and reactivity. Unlike other esters, it contains a hydrazinecarbonyl group, which makes it particularly useful in the synthesis of hydrazine and amide intermediates. This unique feature sets it apart from other similar compounds and makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O6/c1-3-15-7(13)5(11)9-10-6(12)8(14)16-4-2/h3-4H2,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKAFWIZKBQVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NNC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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